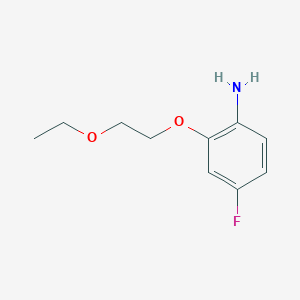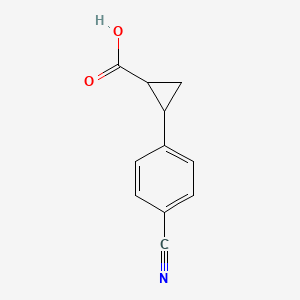![molecular formula C15H21NO3S B1452275 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one CAS No. 1170250-98-2](/img/structure/B1452275.png)
1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one
Overview
Description
1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one is a chemical compound with the molecular formula C15H21NO3S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a piperidin-4-one core structure with a sulfonyl group attached to a 4-isobutylphenyl moiety.
Mechanism of Action
The mode of action of a compound is typically determined by its interaction with specific biological targets. These could be proteins, enzymes, or receptors in the body. The compound may inhibit or activate the function of these targets, leading to changes in cellular processes and biochemical pathways .
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. These properties can greatly impact the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
The result of the compound’s action would depend on its specific targets and mode of action. It could lead to a variety of molecular and cellular effects, including changes in gene expression, enzyme activity, or cellular signaling pathways .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one typically involves the reaction of 4-isobutylbenzenesulfonyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonyl linkage. The reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of 4-isobutylbenzenesulfonyl chloride and its subsequent reaction with piperidin-4-one. The process is optimized to achieve high yields and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted piperidin-4-one derivatives.
Scientific Research Applications
1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)sulfonyl]piperidin-4-one: Similar structure with a methyl group instead of an isobutyl group.
1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one: Similar structure with an ethyl group instead of an isobutyl group.
1-[(4-Propylphenyl)sulfonyl]piperidin-4-one: Similar structure with a propyl group instead of an isobutyl group.
Uniqueness
1-[(4-Isobutylphenyl)sulfonyl]piperidin-4-one is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isobutyl group may enhance the compound’s interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12(2)11-13-3-5-15(6-4-13)20(18,19)16-9-7-14(17)8-10-16/h3-6,12H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXOSGMIMSOXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)




![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)




